

An In-depth Technical Guide to 2-Ethylbenzenethiol: Physical and Chemical Properties

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Compound of Interest

Compound Name: 2-Ethylbenzenethiol

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Introduction

2-Ethylbenzenethiol, also known as 2-ethylthiophenol, is an organosulfur compound with the chemical formula $C_8H_{10}S$.^[1] It is characterized by an ethyl group and a thiol group attached to a benzene ring at positions 1 and 2, respectively. This compound is a colorless to pale yellow liquid with a strong, disagreeable odor.^{[2][3]} **2-Ethylbenzenethiol** and its derivatives are of interest in various fields, including as flavoring agents, in organic synthesis, and as potential inhibitors of enzymes such as ethylbenzene dehydrogenase.^{[4][5][6]} This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Ethylbenzenethiol**, along with detailed experimental protocols for their determination and a summary of its key chemical reactions.

Physical and Chemical Properties

The physical and chemical properties of **2-Ethylbenzenethiol** are summarized in the tables below. These properties are crucial for its handling, application, and in the design of synthetic routes.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₀ S	[1]
Molecular Weight	138.23 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2][3]
Odor	Strong, disagreeable, pungent, roasted	[2][4]
Boiling Point	203-205 °C at 760 mmHg	[1]
Density	1.025 g/mL at 25 °C	[5]
Refractive Index (n ²⁰ /D)	1.5682	[5]
Flash Point	80.56 °C (177 °F)	[6]
Solubility	Soluble in organic solvents; limited solubility in water.	[3]
pKa	6.81 ± 0.43 (Predicted)	[5]

Spectral Data Summary

Spectroscopic Technique	Key Features	Reference(s)
^1H NMR	Signals corresponding to aromatic protons, the thiol proton, and the ethyl group protons.	[1]
^{13}C NMR	Resonances for the aromatic carbons, and the carbons of the ethyl group.	[1]
Infrared (IR) Spectroscopy	Characteristic absorptions for S-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching vibrations.	[1]
Mass Spectrometry (MS)	Molecular ion peak (M^+) at m/z = 138, with fragmentation patterns corresponding to the loss of ethyl and thiol moieties.	[1]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of **2-Ethylbenzenethiol** are provided below. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Micro Method)

Objective: To determine the boiling point of **2-Ethylbenzenethiol** using a small sample volume.

Materials:

- Thiele tube
- Thermometer (0-250 °C)
- Capillary tube (sealed at one end)

- Small test tube
- **2-Ethylbenzenethiol** sample
- Mineral oil
- Bunsen burner or heating mantle
- Stand and clamp

Procedure:

- A few drops of **2-Ethylbenzenethiol** are placed into the small test tube.
- The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
- The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- The Thiele tube is filled with mineral oil to a level above the side arm.
- The thermometer and test tube assembly is clamped so that it is immersed in the mineral oil in the Thiele tube.
- The side arm of the Thiele tube is gently heated.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is continued until a continuous stream of bubbles is observed.
- The heating is then stopped.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Measurement of Density

Objective: To accurately measure the density of liquid **2-Ethylbenzenethiol**.

Materials:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- **2-Ethylbenzenethiol** sample
- Distilled water
- Acetone

Procedure:

- The pycnometer is thoroughly cleaned with acetone and dried.
- The empty, dry pycnometer is weighed on the analytical balance.
- The pycnometer is filled with distilled water and placed in the constant temperature water bath (e.g., at 25 °C) until it reaches thermal equilibrium.
- The water level is adjusted to the mark on the capillary, and any excess is wiped off.
- The pycnometer filled with water is weighed.
- The pycnometer is emptied, cleaned, and dried thoroughly.
- The pycnometer is then filled with the **2-Ethylbenzenethiol** sample and the process is repeated (thermal equilibration and weighing).
- The density of the sample is calculated using the formula: $\text{Density_sample} = (\text{Mass_sample} / \text{Mass_water}) * \text{Density_water}$

Determination of Refractive Index

Objective: To measure the refractive index of **2-Ethylbenzenethiol**.

Materials:

- Abbe refractometer
- Constant temperature water circulator
- **2-Ethylbenzenethiol** sample
- Dropper
- Lens paper
- Acetone or ethanol

Procedure:

- The refractometer is turned on and the water circulator is set to the desired temperature (e.g., 20 °C).
- The prism of the refractometer is cleaned with a soft tissue and a few drops of acetone or ethanol and allowed to dry.
- A few drops of the **2-Ethylbenzenethiol** sample are placed on the prism using a clean dropper.
- The prism is closed and locked.
- The light source is adjusted to illuminate the field of view.
- Looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
- If color fringes are observed, the dispersion correction knob is adjusted to eliminate them.
- The refractive index value is read from the scale.

Spectroscopic Analysis

Objective: To obtain ^1H and ^{13}C NMR spectra of **2-Ethylbenzenethiol** for structural elucidation.

Materials:

- NMR spectrometer
- NMR tube
- Deuterated solvent (e.g., CDCl_3)
- **2-Ethylbenzenethiol** sample
- Pipette

Procedure:

- Approximately 5-10 mg of **2-Ethylbenzenethiol** is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a small vial.
- The solution is transferred to a clean, dry NMR tube.
- The NMR tube is capped and carefully placed in the NMR spectrometer.
- The spectrometer is tuned and shimmed to obtain a homogeneous magnetic field.
- The ^1H and ^{13}C NMR spectra are acquired according to the instrument's standard operating procedures.

Objective: To identify the functional groups present in **2-Ethylbenzenethiol**.

Materials:

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- **2-Ethylbenzenethiol** sample
- Dropper

- Kimwipes
- Ethanol or isopropanol

Procedure:

- A background spectrum of the clean, empty ATR crystal is collected.
- A small drop of **2-Ethylbenzenethiol** is placed on the ATR crystal.
- The sample spectrum is collected over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- After the measurement, the ATR crystal is cleaned thoroughly with a Kimwipe soaked in ethanol or isopropanol.

Objective: To determine the purity of **2-Ethylbenzenethiol** and confirm its molecular weight and fragmentation pattern.

Materials:

- GC-MS instrument
- Appropriate GC column (e.g., a non-polar or medium-polarity column)
- **2-Ethylbenzenethiol** sample
- Solvent (e.g., dichloromethane or hexane)
- Microsyringe

Procedure:

- A dilute solution of **2-Ethylbenzenethiol** is prepared in a suitable solvent.
- The GC-MS instrument is set up with appropriate parameters for the column, temperature program, and mass spectrometer.

- A small volume (e.g., 1 μL) of the sample solution is injected into the GC inlet using a microsyringe.
- The sample is vaporized and separated on the GC column.
- The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented.
- The resulting mass spectrum is recorded and analyzed to identify the molecular ion and characteristic fragment ions.

Chemical Reactions

2-Ethylbenzenethiol, as a typical aromatic thiol, undergoes several characteristic reactions. The presence of the nucleophilic thiol group and the aromatic ring dictates its reactivity.

Oxidation to Disulfide

Thiols can be readily oxidized to disulfides. This reaction can be achieved using a variety of mild oxidizing agents, such as iodine (I_2) or hydrogen peroxide (H_2O_2). The reaction involves the coupling of two thiol molecules through the formation of a sulfur-sulfur bond.

Reaction Scheme: $2 \text{R-SH} + [\text{O}] \rightarrow \text{R-S-S-R} + \text{H}_2\text{O}$ (where R = 2-ethylphenyl)

Alkylation to Thioethers

The thiolate anion, formed by deprotonation of the thiol with a base (e.g., NaOH), is a strong nucleophile. It can react with alkyl halides in an $\text{S}_\text{N}2$ reaction to form thioethers (sulfides).^{[7][8]}

Reaction Scheme: $\text{R-SH} + \text{NaOH} \rightarrow \text{R-S}^-\text{Na}^+ + \text{H}_2\text{O}$ $\text{R-S}^-\text{Na}^+ + \text{R}'\text{-X} \rightarrow \text{R-S-R}' + \text{NaX}$ (where R = 2-ethylphenyl, R' = alkyl group, X = halogen)

Michael Addition

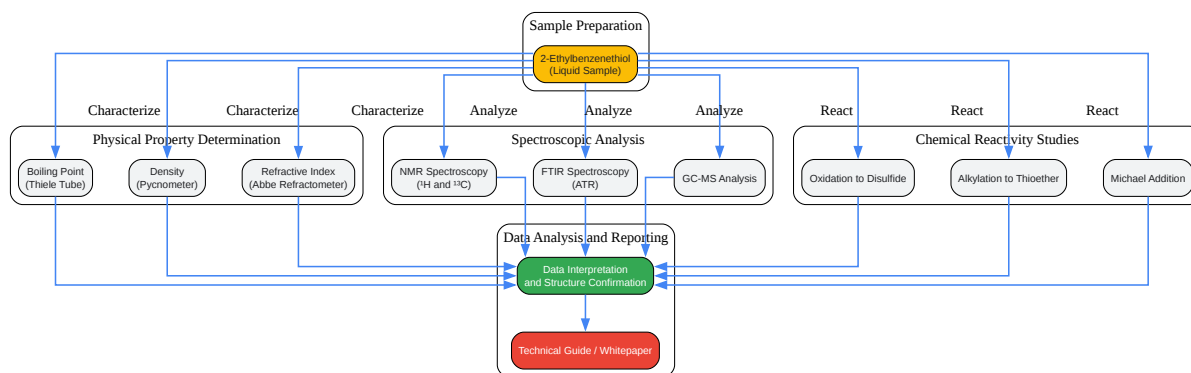
As a soft nucleophile, the thiolate anion can participate in Michael addition reactions with α,β -unsaturated carbonyl compounds.^{[9][10][11]} The addition occurs at the β -carbon of the unsaturated system.

Reaction Scheme: $\text{R-SH} + \text{Base} \rightleftharpoons \text{R-S}^- + \text{Base-H}^+$ $\text{R-S}^- + \text{CH}_2=\text{CH-C(=O)R}' \rightarrow \text{R-S-CH}_2\text{-CH}^-\text{-C(=O)R}'$ $\text{R-S-CH}_2\text{-CH}^-\text{-C(=O)R}' + \text{Base-H}^+ \rightarrow \text{R-S-CH}_2\text{-CH}_2\text{-C(=O)R}' + \text{Base}$ (where R = 2-ethylphenyl, R' = alkyl or aryl group)

Visualizations

Experimental Workflow for Characterization of 2-Ethylbenzenethiol

The following diagram illustrates a typical workflow for the physical and chemical characterization of a liquid sample like **2-Ethylbenzenethiol**.



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A typical experimental workflow for the characterization of **2-Ethylbenzenethiol**.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of **2-Ethylbenzenethiol**. The tabulated data, along with the specified experimental protocols, offer a valuable resource for researchers and professionals working with this compound. The summary of its key chemical reactions highlights its synthetic utility. The provided workflow diagram offers a clear visual representation of the characterization process, from sample preparation to final data analysis and reporting. This comprehensive information is intended to support the safe and effective use of **2-Ethylbenzenethiol** in research and development.

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